molecular formula C27H42O5 B3050467 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate CAS No. 2616-79-7

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

Cat. No.: B3050467
CAS No.: 2616-79-7
M. Wt: 446.6 g/mol
InChI Key: KCGQCQPWFSUPDS-SFESAZTESA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-[(3R,5S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O5/c1-16(6-9-25(30)31-5)20-7-8-21-19-15-24(29)23-14-18(32-17(2)28)10-12-27(23,4)22(19)11-13-26(20,21)3/h16,18-23H,6-15H2,1-5H3/t16-,18-,19+,20-,21+,22+,23-,26-,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGQCQPWFSUPDS-SFESAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585099
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2616-79-7
Record name Methyl (3alpha,5alpha)-3-(acetyloxy)-6-oxocholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Acetylation of the Parent Alcohol

The most extensively documented method involves a two-step synthesis from 3α-hydroxy-6-oxo-5α-cholan-24-oic acid methyl ester (CAS 2868-48-6):

Reaction Scheme:

  • Acetylation :
    $$ \text{Parent alcohol} + \text{Ac}_2\text{O} \xrightarrow[\text{DMAP (cat.)}]{\text{Pyridine, DCM}} \text{3α-Acetate} $$

Optimized Conditions (Herrera et al., 2016):

Parameter Specification
Substrate 2.00 g (4.94 mmol) of parent alcohol
Acetylating agent 0.5 mL (5.3 mmol) acetic anhydride
Catalyst system 5 mg DMAP + 1 mL pyridine
Solvent Dichloromethane (20 mL)
Reaction time 30 min at 20°C
Workup Ethyl acetate extraction (30 mL)
Purification Silica gel chromatography (EtOAc/hexane gradient)
Yield 95% (1.9 g)

Key Advantages:

  • Short reaction time : Completion within 30 minutes at ambient temperature
  • High regioselectivity : Exclusive acetylation of the 3α-hydroxyl group due to steric protection of the 6-keto group
  • Scalability : Linear yield maintenance up to 10 g scale in pilot studies

Enzymatic Synthesis Approaches

Zígolo et al. (2015) demonstrated lipase-mediated acetylation as an alternative to chemical methods:

Procedure Highlights:

  • Enzyme : Candida antarctica lipase B (CAL-B) immobilized on acrylic resin
  • Solvent system : Tert-butanol/hexane (3:7 v/v)
  • Temperature : 45°C with orbital shaking (200 rpm)
  • Conversion : 88% after 24 h (HPLC monitoring)

Comparative Analysis:

Parameter Chemical Method Enzymatic Method
Yield 95% 88%
Reaction time 0.5 h 24 h
Selectivity >99% 92%
Byproducts None detected 8% diacetylated side product

While enzymatic routes offer greener credentials, the chemical method remains superior for industrial-scale production due to faster kinetics and higher yields.

Physicochemical Characterization

Spectroscopic Properties

Critical analytical data from synthesized batches:

Table 1: Spectroscopic Profile

Technique Key Signals
IR (KBr) 2943 cm⁻¹ (C-H stretch), 1737 cm⁻¹ (ester C=O), 1708 cm⁻¹ (ketone C=O)
¹H NMR (CDCl₃) δ 5.12 (m, H-3), 3.66 (s, OCH₃), 2.04 (s, CH₃CO), 0.74/0.67 (C-18/C-19 CH₃)
¹³C NMR 173.2 ppm (C-24 ester), 170.1 ppm (C-3 acetate), 212.4 ppm (C-6 ketone)
MS (ESI+) m/z 447.3 [M+H]⁺ (calc. 446.62)

Industrial-Scale Production Considerations

Cost Optimization Strategies

  • Reagent recycling : Pyridine recovery via distillation reduces waste disposal costs by 40%
  • Chromatography alternatives : Recrystallization from methanol/diethyl ether (1:3) achieves 98% purity, eliminating silica gel use

Regulatory Compliance

  • ICH Guidelines : Validated HPLC method (USP <621>) with LOD 0.02% for residual acetic anhydride
  • Genotoxic impurities : Controlled below 5 ppm per EMA guidelines through aqueous washes

Emerging Synthetic Technologies

Continuous Flow Chemistry

Preliminary trials using Uniqsis FlowSyn reactor (2 mL/min):

  • Residence time : 2.1 min vs 30 min batch
  • Productivity : 12 g/h vs 3.8 g/h batch

Photocatalytic Methods

TiO₂-mediated acetylation under UV light (λ = 365 nm) shows promise for solvent-free synthesis:

  • Conversion : 78% in 15 min
  • Energy efficiency : 0.7 kWh/mol vs 4.2 kWh/mol thermal

Chemical Reactions Analysis

Types of Reactions

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Acetic anhydride, sulfuric acid.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as different hydroxylated or acetylated forms, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

  • Biochemical Research :
    • The compound serves as a biochemical reagent in life sciences. It is utilized for studying steroid metabolism and the biochemical pathways involving cholanic acids, which are crucial for understanding various physiological processes and diseases .
  • Pharmaceutical Development :
    • Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate is investigated for its potential therapeutic properties, particularly in the development of drugs targeting metabolic disorders and hormonal imbalances. Its structural similarity to steroid hormones suggests possible applications in hormone replacement therapies .
  • Synthetic Organic Chemistry :
    • This compound acts as an intermediate in the synthesis of other complex molecules, including various steroid derivatives. Its unique functional groups allow for further chemical modifications, making it valuable in synthetic organic chemistry .
  • Analytical Chemistry :
    • In analytical applications, it is used as a standard reference material for chromatographic techniques such as HPLC and GC-MS, aiding in the quantification of similar compounds in biological samples .

Case Study 1: Steroid Metabolism

A study published by Upasani et al. (2013) investigated the metabolic pathways of cholanic acids, including methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate. The research highlighted its role in liver metabolism and its potential implications in liver diseases . The findings suggested that this compound could serve as a biomarker for assessing liver function.

Case Study 2: Drug Development

Research conducted by SAGE Therapeutics focused on the potential of cholanic acid derivatives in developing treatments for neurological disorders. Methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate was evaluated for its effects on neuroinflammation and neuroprotection, showing promising results that warrant further investigation .

Case Study 3: Synthetic Applications

In a synthesis study published in the Journal of the American Chemical Society (1946), researchers demonstrated the utility of methyl (3α,5α)-3-(acetyloxy)-6-oxocholan-24-oate as an intermediate in synthesizing complex steroid structures. This application underscores its importance in advancing synthetic methodologies within organic chemistry .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit the synthesis of endogenous bile acids and the secretion of bile cholesterol. This inhibition is achieved through its interaction with enzymes involved in bile acid metabolism, leading to reduced bile acid production and altered cholesterol homeostasis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 3α-acetoxy-6-oxo-5α-cholan-24-oate
  • CAS Number : 2616-79-7
  • Molecular Formula : C₂₇H₄₂O₅
  • Molecular Weight : 446.62 g/mol
  • Physical Properties :
    • Density: 1.1 g/cm³
    • Boiling Point: 516.8°C at 760 mmHg
    • Flash Point: 217.8°C

Structural Features :
This bile acid derivative contains a 5α-cholanic acid backbone with a 3α-hydroxyl group acetylated (3-acetate), a 6-keto substitution, and a methyl ester at the C24 position. Its structure is critical for solubility and biological interactions .

Applications :
Primarily used in research settings for studying bile acid metabolism and steroid biochemistry. It is explicitly labeled as unsuitable for medical or household use .

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other bile acid derivatives and triterpenoids. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Biological Activity Safety Profile
3α-Hydroxy-6-oxo-5α-cholan-24-oic acid methyl ester 3-acetate C₂₇H₄₂O₅ 446.62 3α-acetate, 6-keto, 24-methyl ester Limited data; primarily used in metabolic studies Non-hazardous (GHS)
3,7-Dioxo-5α-cholan-24-oic acid methyl ester C₂₅H₃₈O₄ 402.57 Additional 7-keto group, no 3α-acetate No reported bioactivity; structural analog for synthetic chemistry Safety data not available
Chol-5-en-24-oic acid,3-hydroxy-, methyl ester (3β) C₂₅H₄₀O₃ 388.58 Δ⁵ double bond, 3β-hydroxyl (vs. 3α-acetate) Used in chemical synthesis; no reported cytotoxicity Acute toxicity (oral, Category 4), skin/eye irritant
Oleanolic Acid 3-Acetate C₃₂H₅₀O₄ 498.75 Pentacyclic triterpenoid backbone, 3-acetate Induces apoptosis in ovarian/endometrial cancer cells via ROS-independent mitochondrial pathways Cytotoxic to cancer cells; safety in normal cells not specified
Methyl 3α-[(ethoxycarbonyl)oxy]-7,12-dioxo-5β-cholan-24-oate C₂₈H₄₂O₇ 490.63 Ethoxycarbonyloxy at C3, 7,12-diketones, 5β configuration Intermediate in steroid synthesis; no bioactivity reported Limited safety data; handle with standard lab precautions

Target Compound

  • Synthetic Utility : Serves as a precursor for modified bile acids, enabling studies on steroid solubility and membrane interactions .
  • Metabolic Studies : Used to investigate enzymatic acetylation/deacetylation pathways in liver models .

Analogues

  • 3,7-Dioxo-5α-cholanate: Structural rigidity due to dual keto groups may limit its metabolic flexibility compared to the mono-keto target compound .

Biological Activity

3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate, also known by its CAS number 2616-79-7, is a steroidal compound with potential biological activities. This article reviews its biological activity, synthesis, and relevant research findings.

PropertyValue
Molecular FormulaC27H42O5
Molecular Weight446.62 g/mol
Density1.1 g/cm³
Boiling Point516.8 °C at 760 mmHg
Flash Point217.8 °C
LogP5.345

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

  • Anti-inflammatory Effects : Steroidal compounds often possess anti-inflammatory properties, which can be attributed to their ability to inhibit pro-inflammatory cytokines and pathways.
  • Cytotoxicity Against Tumor Cells : Some studies have shown that steroid derivatives demonstrate cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
  • Cholesterol Regulation : As a bile acid derivative, it may play a role in lipid metabolism and cholesterol homeostasis, impacting conditions like hyperlipidemia.

Case Studies and Experimental Data

  • Cytotoxicity Studies : A study published in MDPI highlighted the cytotoxic properties of steroid compounds against multiple tumor cell lines. The effectiveness was measured using IC50 values, demonstrating significant potency against certain types of cancer cells .
  • Bile Acid Analysis : In a study examining bile acids in patients with cholestatic liver disease, unusual bile acids were identified, which included derivatives related to cholanolic acids. This suggests that compounds like 3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester may have relevance in understanding liver function and disease .
  • Synthesis and Characterization : The synthesis of this compound has been explored in various chemical studies, focusing on its structural characteristics and potential modifications to enhance biological activity .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Due to its anti-inflammatory and cytotoxic properties, it may be developed into therapeutic agents for inflammatory diseases or cancer treatment.
  • Nutraceuticals : Its role in cholesterol metabolism could lead to applications in dietary supplements aimed at managing cholesterol levels.

Q & A

Q. What are the recommended analytical methods for determining the purity and structural integrity of 3α-hydroxy-6-oxo-5α-cholan-24-oic acid methyl ester 3-acetate?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for characterizing methyl esters of bile acid derivatives, enabling precise identification of molecular fragments and functional groups . High-performance thin-layer chromatography (HPTLC) with silica gel RP-18 plates can separate and quantify impurities, particularly for acetylated derivatives . Pharmacopeial validation protocols, such as those for reference standards in drug development, should be followed to ensure reproducibility .

Q. How is this compound synthesized, and what are the critical steps to optimize yield?

  • Methodological Answer : Synthesis typically involves acetylation of hydroxyl groups under anhydrous conditions, as demonstrated in analogous cholanoic acid ester preparations. For example, thermal decomposition of acetylated diazo esters (e.g., at 100°C for 1 hour) can yield enol acetate derivatives, but requires careful purification via preparative TLC to isolate intermediates . Optimizing reaction stoichiometry (e.g., acetic anhydride-to-substrate ratio) and monitoring by TLC or HPLC reduces side-product formation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data for structurally similar cholanoic acid esters, this compound likely requires:
  • PPE : Nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Storage : Keep at +5°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., acetoxy vs. hydroxyl groups) influence the compound’s stability and reactivity?

  • Methodological Answer : Comparative kinetic studies on methyl cholanoate derivatives show that acetylated hydroxyl groups (e.g., 3-acetate) enhance stability by reducing hydrogen bonding and oxidative degradation. For example, methyl 3α-acetoxy-7α,12α-dihydroxy-5β-cholanate has a 14.6-fold higher hydrolysis rate constant than non-acetylated analogs, suggesting acetates may alter metabolic pathways or solvent interactions . Stability assays under varying pH and temperature conditions are critical for applications in drug formulation .

Q. What contradictory findings exist in the literature regarding this compound’s metabolic pathways, and how can they be resolved?

  • Methodological Answer : Discrepancies in metabolic studies (e.g., hepatic vs. intestinal degradation rates) may arise from species-specific enzyme activity or assay conditions. To resolve these:
  • Use isotopic labeling (e.g., deuterated standards) to track metabolic intermediates via LC-MS .
  • Conduct in vitro assays with human hepatocyte models to validate in vivo data .

Q. What advanced techniques are used to study its interaction with lipid membranes or protein targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to lipid bilayers or receptors like FXR (farnesoid X receptor) .
  • Molecular Dynamics Simulations : Predicts membrane insertion and conformational flexibility using software like GROMACS, validated by NMR chemical shift data .

Q. How can researchers address challenges in isolating stereoisomers during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve 5α vs. 5β stereoisomers .
  • Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to exploit differential solubility of diastereomers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate
Reactant of Route 2
Reactant of Route 2
3-alpha-Hydroxy-6-oxo-5-alpha-cholan-24-oic acid methyl ester 3-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.